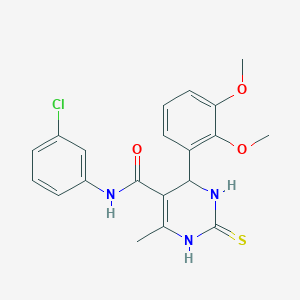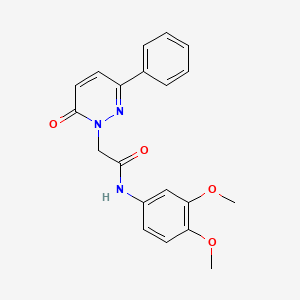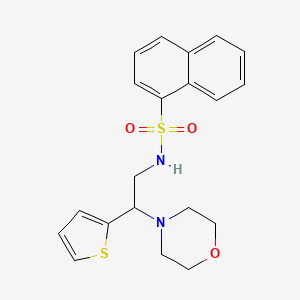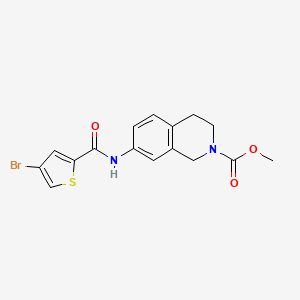
N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of similar pyrimidine derivatives often involves cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes. For instance, some related compounds have been synthesized by the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes, leading to a series of compounds evaluated for their antimicrobial activities (Akbari et al., 2008). Such synthetic pathways highlight the versatility of pyrimidine chemistry and its potential for generating compounds with varied biological activities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using techniques like X-ray diffraction, which provides detailed information about the crystal structure and geometry of these molecules. For example, studies on related compounds have shown that the pyrimidine ring can adopt conformations that facilitate the formation of hydrogen-bonded networks, crucial for their stability and interactions (Brown & Hoskins, 1972). These structural features are vital for understanding the chemical reactivity and potential interaction mechanisms of pyrimidine derivatives.
Chemical Reactions and Properties
Pyrimidine derivatives undergo a range of chemical reactions that reflect their reactivity and potential utility in various applications. For instance, they can react with chloramine or aqueous permanganate, leading to products with different functional groups (Brown & Hoskins, 1972). These reactions are indicative of the chemical versatility of pyrimidine derivatives and their potential as precursors for further chemical modifications.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. For example, the presence of substituents on the pyrimidine ring can significantly affect these properties, impacting their application potential. Studies on related compounds emphasize the importance of molecular structure on the physical properties and highlight the need for detailed characterization (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as reactivity towards nucleophiles or electrophiles, are central to their chemical behavior and application potential. These properties are determined by the electronic structure of the pyrimidine ring and its substituents. For example, the synthesis and reactions of derivatives of simple pyrimidinesulphonic acids demonstrate the reactivity of these compounds towards different chemical reagents (Brown & Hoskins, 1972), highlighting their versatility in chemical synthesis and potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Biological Agents
One of the primary applications of compounds similar to N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is in the synthesis of new chemical entities with potential as biological agents. For instance, the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives has been explored for antimicrobial activities, showcasing significant inhibition on bacterial and fungal growth (Akbari et al., 2008). This example underscores the compound's potential as a precursor in creating molecules with antimicrobial properties.
Material Science and Polymer Synthesis
In material science, derivatives of pyrimidine are integral in synthesizing polymers with unique properties. Research into new polyamides and polyimides, for instance, has led to materials that exhibit outstanding thermal stability and solubility, useful for various industrial applications (Faghihi & Mozaffari, 2008; Yang & Lin, 1995). Such polymers, containing pyrimidine moieties, are explored for their solubility in polar solvents and thermal properties, indicating the compound's applicability in creating advanced materials.
Nonlinear Optical Properties
The specific structural features of compounds like N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide make them subjects of interest in the study of nonlinear optical properties. For example, the synthesis and structural evaluation of related compounds have been conducted to understand their potential in nonlinear optical applications, which are crucial for various photonic technologies (Dhandapani et al., 2017). These investigations highlight the relevance of such compounds in developing materials with specialized optical characteristics.
Antitumor and Antibacterial Agents
Compounds with a pyrimidine base have been synthesized as potential inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents (Gangjee et al., 1996). This application is significant in medicinal chemistry, where the search for new, effective treatments against cancer and bacterial infections continues.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-11-16(19(25)23-13-7-4-6-12(21)10-13)17(24-20(28)22-11)14-8-5-9-15(26-2)18(14)27-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFPUGRRLGYVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2485245.png)


![2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2485250.png)


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485254.png)



![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide](/img/structure/B2485258.png)

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485262.png)
